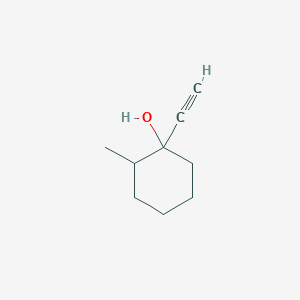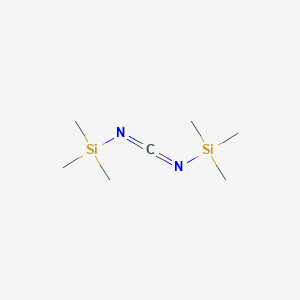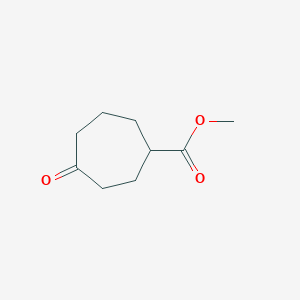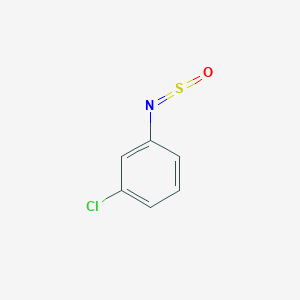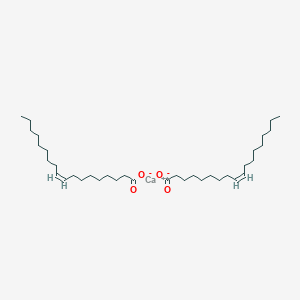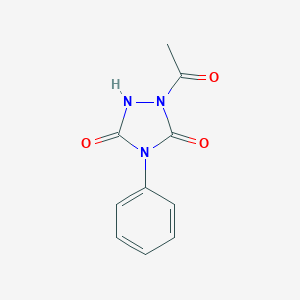
3-Methylenecyclobutanecarboxylic acid
Overview
Description
3-Methylenecyclobutanecarboxylic acid is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.1265 . It is also known by its IUPAC name, 3-methylidenecyclobutane-1-carboxylic acid .
Synthesis Analysis
The synthesis of 3-Methylenecyclobutanecarboxylic acid involves the reaction of 3-methylidenecyclobutanecarbonitrile with potassium hydroxide in ethanol and water. The mixture is refluxed overnight, and the ethanol is removed under reduced pressure. The solution is then cooled and acidified with concentrated HCl to yield the title compound .Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarboxylic acid is characterized by a cyclobutane ring with a methylene group and a carboxylic acid group attached . The InChI representation of the molecule isInChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) . Physical And Chemical Properties Analysis
3-Methylenecyclobutanecarboxylic acid has a molecular weight of 112.13 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. Its exact mass is 112.052429494 g/mol .Scientific Research Applications
Synthesis of Novel Non-Natural Amino Acids
3-Methylenecyclobutanecarboxylic acid and its methyl ester have been used as the starting compounds for the synthesis of new spiro [2.3]hexane amino acids . These are conformationally rigid analogs of γ-aminobutyric acid .
Modulators of GABAergic Cascades
The spiro [2.3]hexane amino acids synthesized from 3-Methylenecyclobutanecarboxylic acid are promising modulators of GABAergic cascades in the human central nervous system .
Catalytic [1+2] Cycloaddition Reactions
The methods developed for the synthesis of the target amino acids are based on the reactions of catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to 3-substituted methylenecyclobutanes .
Modified Curtius Reaction
A modified Curtius reaction for the transformation of a carboxy group to the amine one has been developed using 3-Methylenecyclobutanecarboxylic acid .
Proteomics Research
3-Methylenecyclobutanecarboxylic acid is used in proteomics research .
Mechanism of Action
properties
IUPAC Name |
3-methylidenecyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLICLIBKMDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166295 | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarboxylic acid | |
CAS RN |
15760-36-8 | |
| Record name | 3-Methylenecyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylenecyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methylenecyclobutanecarboxylic acid relate to hypoglycemic activity?
A1: Research suggests that 3-methylenecyclobutanecarboxylic acid, a metabolite of the naturally occurring hypoglycemic compound hypoglycin, may contribute to hypoglycemia by inhibiting the oxidation of long-chain fatty acids in mitochondria []. This conclusion stems from the observation that 3-methylenecyclobutanecarboxylic acid, along with another structurally similar compound pent-4-enoic acid, significantly inhibited palmitate oxidation in rat liver mitochondria []. This inhibition of fatty acid oxidation could potentially explain the hypoglycemic effect observed with these compounds, although further research is needed to confirm this mechanism.
Q2: What is the significance of the synthesis of 1,3-dimethylenecyclobutane and its relation to 3-methylenecyclobutanecarboxylic acid?
A2: The synthesis of 1,3-dimethylenecyclobutane, achieved via 3-methylenecyclobutanecarboxylic acid as a precursor [], served as a platform to investigate potential π-type electronic interactions across the cyclobutane ring. While this specific research did not find definitive experimental evidence for such interactions in 1,3-dimethylenecyclobutane [], the study highlights the utility of 3-methylenecyclobutanecarboxylic acid as a starting material for synthesizing structurally related compounds with potential biological and chemical significance.
Q3: What unique structural features of methylenecyclobutene derivatives, like 3-methylenecyclobutanecarboxylic acid, make them interesting for chemical studies?
A3: The presence of the methylenecyclobutene moiety in compounds like 3-methylenecyclobutanecarboxylic acid presents a unique system for studying the reactivity and stability of strained ring systems []. The exocyclic double bond in methylenecyclobutene can participate in various reactions, including bromine addition and polymerization, and the strained ring system influences the reactivity of the molecule []. Understanding these reactions can provide insights into the behavior of strained ring systems and their potential applications in synthetic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


